

The Role of (-)-6-Aminocarbovir in HIV Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-6-Aminocarbovir

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Introduction

(-)-6-Aminocarbovir is a carbocyclic nucleoside analog that has been investigated for its potential as an anti-HIV agent. It is structurally related to Carbovir and its more widely known derivative, Abacavir (Ziagen™), a cornerstone of highly active antiretroviral therapy (HAART). This technical guide provides an in-depth overview of **(-)-6-Aminocarbovir**, focusing on its mechanism of action, its role as a prodrug, and the experimental methodologies used to evaluate its efficacy and safety. While specific quantitative antiviral and cytotoxicity data for **(-)-6-Aminocarbovir** is not extensively available in the public domain, this guide will leverage data from its closely related and well-studied parent compound, (-)-Carbovir, to provide a comprehensive understanding of its therapeutic potential.

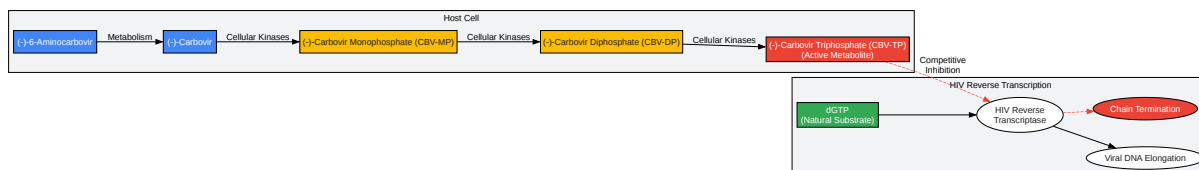
Mechanism of Action: A Prodrug Approach to HIV Inhibition

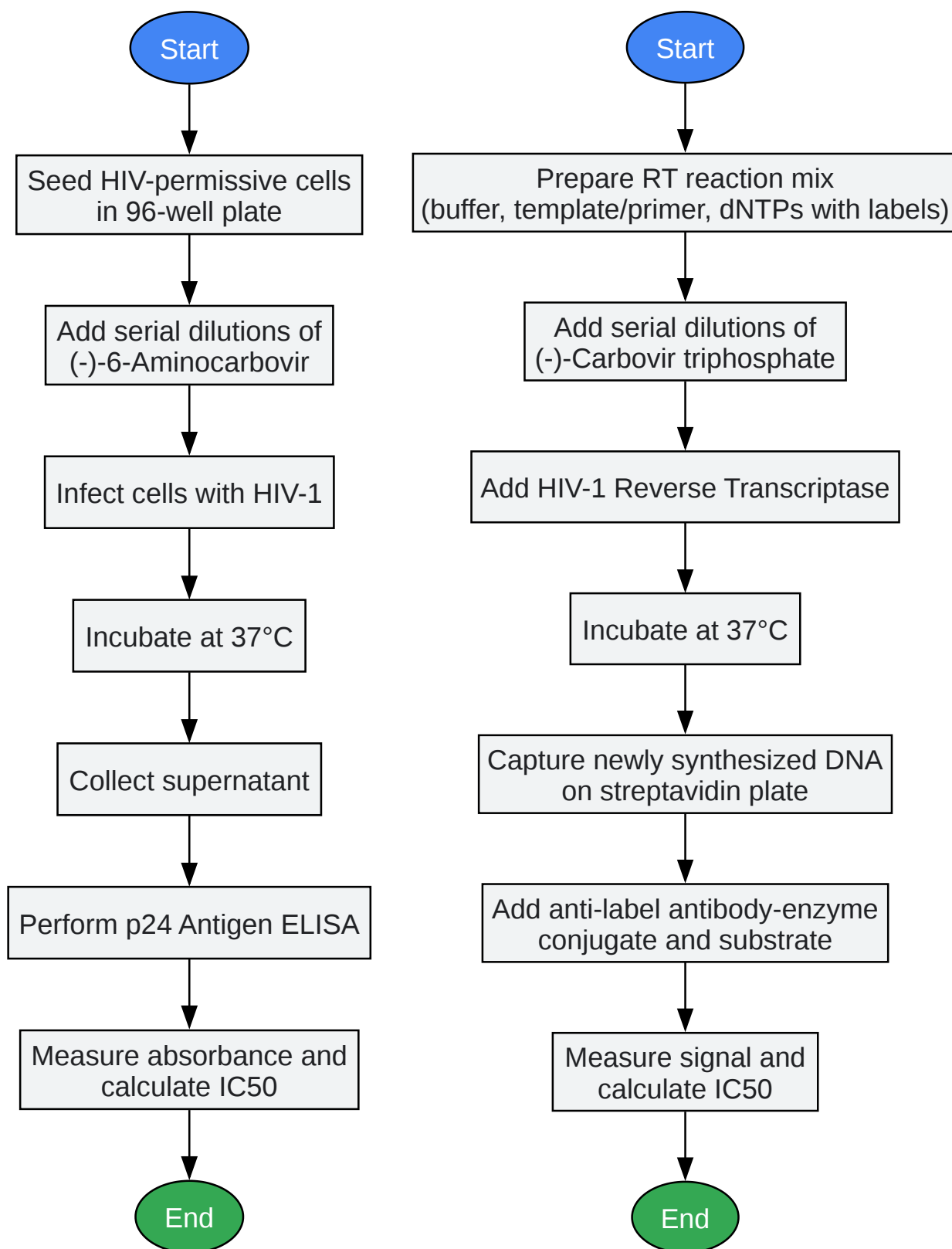
(-)-6-Aminocarbovir functions as a prodrug of (-)-Carbovir. Following administration, it is metabolized in the body to (-)-Carbovir. The antiviral activity of (-)-Carbovir lies in its ability to inhibit the human immunodeficiency virus (HIV) reverse transcriptase (RT), a critical enzyme for the replication of the virus.

The mechanism unfolds through a series of intracellular phosphorylation steps, converting (-)-Carbovir into its active triphosphate form, (-)-Carbovir triphosphate (CBV-TP). This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain during reverse transcription. Upon incorporation, CBV-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This premature termination of the viral DNA synthesis effectively halts the HIV replication cycle.^[1]

The key steps in the mechanism of action are:

- **Metabolic Conversion:** **(-)-6-Aminocarbovir** is converted to (-)-Carbovir.
- **Intracellular Phosphorylation:** Cellular kinases phosphorylate (-)-Carbovir to (-)-Carbovir monophosphate (CBV-MP), then to the diphosphate (CBV-DP), and finally to the active triphosphate (CBV-TP).
- **Competitive Inhibition:** CBV-TP competes with the natural substrate dGTP for the active site of HIV reverse transcriptase.
- **Chain Termination:** Incorporation of CBV-TP into the viral DNA chain leads to the termination of DNA elongation, thus inhibiting viral replication.





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References

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